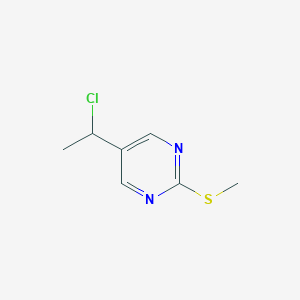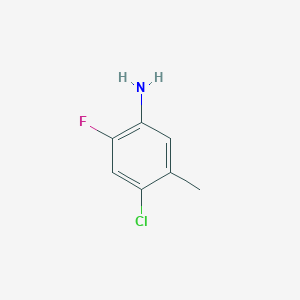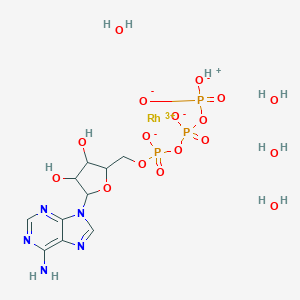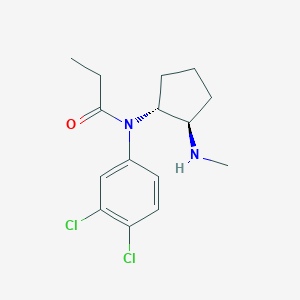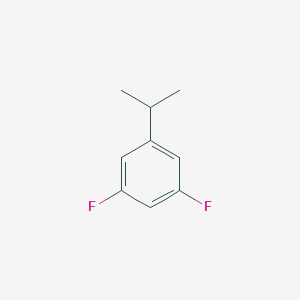
1,3-Difluoro-5-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-5-(propan-2-yl)benzene, also known as DFIPB, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
1,3-Difluoro-5-(propan-2-yl)benzene works by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. Specifically, when 1,3-Difluoro-5-(propan-2-yl)benzene reacts with ROS, it undergoes a process known as photoinduced electron transfer (PET), which causes a decrease in its fluorescence intensity. This change in fluorescence can be measured and used to quantify the amount of ROS present in a sample.
Biochemische Und Physiologische Effekte
1,3-Difluoro-5-(propan-2-yl)benzene has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it a safe and useful tool for studying ROS in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Difluoro-5-(propan-2-yl)benzene is its high sensitivity and selectivity for detecting ROS. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1,3-Difluoro-5-(propan-2-yl)benzene has some limitations, including its limited stability in solution and its sensitivity to pH changes. These limitations can make it challenging to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Difluoro-5-(propan-2-yl)benzene. One area of interest is the development of new fluorescent probes based on 1,3-Difluoro-5-(propan-2-yl)benzene that can detect other reactive species besides ROS. Another area of interest is the application of 1,3-Difluoro-5-(propan-2-yl)benzene in vivo, which would allow for the detection of ROS in living organisms and could have implications for the diagnosis and treatment of various diseases. Additionally, 1,3-Difluoro-5-(propan-2-yl)benzene could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) to provide more comprehensive information about biological systems.
Synthesemethoden
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 2,6-difluorotoluene with propan-2-ol. The reaction is typically catalyzed by a strong acid such as sulfuric acid or trifluoromethanesulfonic acid. The resulting product is then purified through distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-5-(propan-2-yl)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative stress and damage to cells, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. 1,3-Difluoro-5-(propan-2-yl)benzene has been shown to be highly sensitive and selective for detecting ROS, making it a promising tool for studying oxidative stress and developing new therapies for related diseases.
Eigenschaften
CAS-Nummer |
117358-53-9 |
|---|---|
Produktname |
1,3-Difluoro-5-(propan-2-yl)benzene |
Molekularformel |
C9H10F2 |
Molekulargewicht |
156.17 g/mol |
IUPAC-Name |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
Synonyme |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



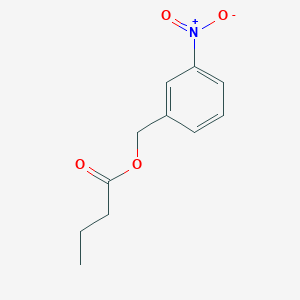
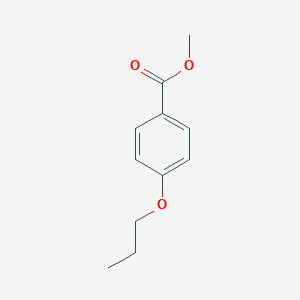

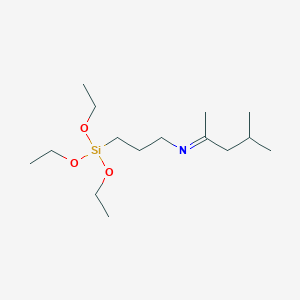
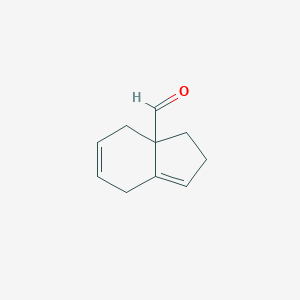
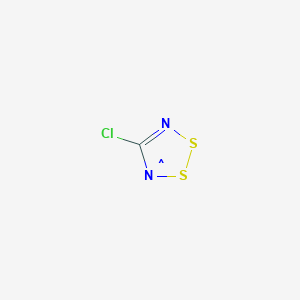
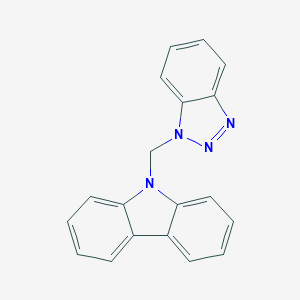
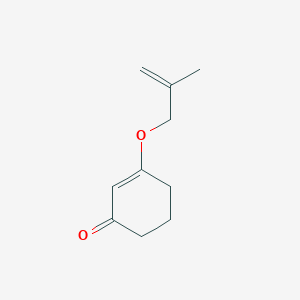
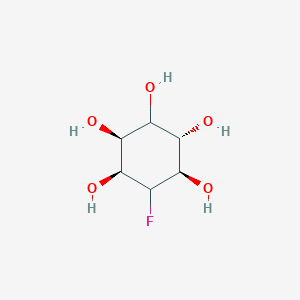
![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
